Several articles discuss the synthesis and evaluation of imidazole-containing compounds for their antimicrobial activity. These compounds often exhibit promising activity against bacteria and fungi, including drug-resistant strains. The mechanism of action can vary but often involves inhibition of essential enzymes or disruption of cell wall synthesis. [, , , , , ]
Several of the provided articles describe the synthesis and evaluation of compounds, often containing imidazole or benzimidazole moieties, for their anticancer activities. These compounds exhibit promising activity against various cancer cell lines, including lung, liver, and breast cancer. The mechanisms of action often involve targeting specific enzymes or pathways involved in cell proliferation, apoptosis, or angiogenesis. [, , , , , ]
A number of articles focus on the synthesis and evaluation of compounds for their anti-inflammatory properties. These compounds often target enzymes involved in inflammatory pathways, such as p38 MAPK or COX-2, or modulate the activity of inflammatory mediators like TNFα. [, , , , ]
A significant portion of the provided articles focus on the discovery and development of enzyme inhibitors. These enzymes include kinases like p38 MAPK and ALK5, phosphodiesterases like PDE4, and metabolic enzymes like cytochrome P450 enzymes. These inhibitors demonstrate therapeutic potential in various disease areas, including inflammation, cancer, and metabolic disorders. [, , , , , , , , ]
One article describes a novel glucocorticoid receptor agonist, AZD-5423, for treating asthma and chronic obstructive pulmonary disease. This compound exhibits improved absorption compared to its previous form, highlighting the importance of optimizing drug delivery and pharmacokinetic properties. []
One article focuses on improving the metabolic stability of a potent p38α MAP kinase inhibitor by replacing a metabolically labile alkylsulfanyl group with a more stable alkyl group. This modification significantly enhances the metabolic stability of the compound while maintaining its biological activity. []
One article describes the development of a photocaged covalent JNK3 inhibitor, allowing for spatial and temporal control of its activity in live cells. This approach utilizes a photolabile protecting group that can be removed with UV irradiation, enabling precise activation of the inhibitor at desired locations and time points. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0